molecular formula C10H17NO B14277273 N-tert-butylhexa-2,4-dienamide CAS No. 152156-30-4

N-tert-butylhexa-2,4-dienamide

Cat. No.: B14277273
CAS No.: 152156-30-4
M. Wt: 167.25 g/mol
InChI Key: ZLVJGRFTDLGBAD-UHFFFAOYSA-N
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Description

N-tert-butylhexa-2,4-dienamide is a synthetic organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This chemical is part of the dienamide family, characterized by a hexa-2,4-dienamide backbone substituted with a tert-butyl group on the nitrogen atom. It is supplied as a high-purity solid for research and development purposes. This compound is offered for investigative use in pharmacological and biochemical studies. Researchers are exploring its potential as a structural motif in medicinal chemistry, particularly due to the conformational restraint offered by the diene system and the steric influence of the tert-butyl group, which can be significant in molecular recognition and receptor binding . Similar dienamide structures and related tert-butyl-containing compounds have been reported to exhibit a range of bioactivities. For instance, structurally analogous compounds are investigated for interacting with various biological targets, and other molecules featuring the tert-butyl group have been studied for their effects on nuclear receptors and as potential toxins or antioxidants . The specific mechanism of action and research value of this compound are subjects of ongoing scientific investigation. Handling and Storage: Store in a cool, dry place. Protect from light and moisture. Regulatory Note: This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. The safety profile and toxicological data for this compound have not been fully established. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152156-30-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-tert-butylhexa-2,4-dienamide

InChI

InChI=1S/C10H17NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H,1-4H3,(H,11,12)

InChI Key

ZLVJGRFTDLGBAD-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butylhexa 2,4 Dienamide and Analogous N Substituted Hexa 2,4 Dienamides

Strategies for the Synthesis of the (2E,4E)-Hexa-2,4-dienoic Acid Precursor

(2E,4E)-Hexa-2,4-dienoic acid, commonly known as sorbic acid, is the primary precursor for the synthesis of N-tert-butylhexa-2,4-dienamide. This precursor can be obtained through various synthetic routes, including derivatization from its salts or through classical organic reactions.

Derivatization from Sorbate Compounds

(2E,4E)-Hexa-2,4-dienoic acid is widely available in the form of its salts, such as potassium sorbate, which are commonly used as food preservatives. researchgate.netnii.ac.jp The free acid can be readily liberated from its salt by treatment with a strong acid, such as hydrochloric acid. This straightforward acid-base reaction is a common and efficient method for obtaining the carboxylic acid precursor. The higher water solubility of sorbate salts compared to the acid form facilitates this process. researchgate.netnih.gov

The industrial production of sorbic acid, and by extension its salts, is typically achieved through the condensation of crotonaldehyde and ketene. nih.gov Another synthetic route involves the condensation of malonic acid and crotonaldehyde. nih.gov

Activation of Carboxylic Acid Moieties (e.g., via acyl chlorides)

For the subsequent amidation reaction, the carboxylic acid moiety of (2E,4E)-hexa-2,4-dienoic acid must be activated to facilitate the nucleophilic attack by the amine. A common method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride, (2E,4E)-hexa-2,4-dienoyl chloride, is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with amines to form the desired amide. researchgate.net

Table 1: Common Chlorinating Agents for Acyl Chloride Formation

ReagentFormulaByproducts
Thionyl chlorideSOCl₂SO₂ (g), HCl (g)
Oxalyl chloride(COCl)₂CO (g), CO₂ (g), HCl (g)
Phosphorus pentachloridePCl₅POCl₃, HCl (g)

Amidation Reaction Protocols for this compound Formation

The formation of the amide bond in this compound is achieved by reacting the activated (2E,4E)-hexa-2,4-dienoic acid precursor with tert-butylamine. The steric hindrance of the tert-butyl group presents a significant challenge in this reaction, often requiring specific coupling reagents and optimized reaction conditions.

Coupling with tert-Butylamine and Related Bulky Amines

The reaction of an acyl chloride, such as (2E,4E)-hexa-2,4-dienoyl chloride, with tert-butylamine is a direct method for the synthesis of this compound. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to the steric bulk of tert-butylamine, this reaction may require more forcing conditions compared to reactions with less hindered amines.

Alternatively, direct amidation of the carboxylic acid with tert-butylamine can be achieved using coupling reagents, which activate the carboxylic acid in situ.

Evaluation of Coupling Reagents and Reaction Conditions

Several coupling reagents are available to promote the amidation of carboxylic acids, particularly for challenging substrates like sterically hindered amines. These reagents work by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization in chiral substrates.

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but generate the carcinogenic byproduct hexamethylphosphoramide (HMPA).

Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices due to their high efficiency and the formation of water-soluble byproducts, which simplifies purification. These reagents are often used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

For the synthesis of N-tert-butyl amides, the choice of coupling reagent and reaction conditions is critical to overcome the steric hindrance of the tert-butyl group.

Table 2: Selected Coupling Reagents for Amide Bond Formation

Reagent ClassExampleAbbreviationKey Features
CarbodiimideDicyclohexylcarbodiimideDCCForms insoluble urea byproduct.
Phosphonium(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHigh efficiency, but carcinogenic byproduct.
Uronium/Aminium1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh efficiency, water-soluble byproducts.

Stereoselective Synthesis of this compound Diastereoisomers

The synthesis of specific diastereoisomers of this compound, such as the (2Z,4E) isomer, requires stereoselective synthetic methods. One reported approach for the synthesis of (2Z,4E)-2,4-dienamides involves a one-pot reaction of a ketene dithioacetal with an aromatic ketone in the presence of a base. This method has been shown to produce the (2Z,4E)-dienamide with complete stereoselectivity. researchgate.net

While this specific methodology has been demonstrated for multi-substituted dienamides, the principles of controlling the stereochemistry of the double bonds during the formation of the hexa-2,4-dienamide backbone are applicable to the synthesis of different diastereoisomers of this compound. The choice of starting materials and reaction conditions in the construction of the C6 chain is paramount in determining the final stereochemistry of the diene moiety.

Derivatization Strategies for this compound Analogues

Derivatization of this compound analogues allows for the systematic modification of the compound's structure to explore structure-activity relationships. These strategies can be divided into modifications of the N-substituent and chemical transformations of the dienamide backbone.

The introduction of diverse N-alkyl and N-aryl groups onto the hexa-2,4-dienamide scaffold is a key strategy for creating a library of analogous compounds. This can be achieved through several synthetic approaches, primarily involving the reaction of hexa-2,4-dienoic acid or its derivatives with a wide range of primary and secondary amines.

N-Alkylation Strategies:

The N-alkylation of a primary amide (hexa-2,4-dienamide) can be accomplished using various alkylating agents in the presence of a base. Traditional methods often utilize alkyl halides (iodides, bromides, or chlorides) with a strong base like sodium hydride (NaH) to deprotonate the amide nitrogen, forming a highly nucleophilic amide anion that subsequently attacks the alkyl halide. Phase-transfer catalysis (PTC) has also been employed to facilitate the alkylation of amides under milder conditions, often using potassium hydroxide as the base and a quaternary ammonium salt as the phase-transfer catalyst.

More recent and "greener" approaches involve the direct N-alkylation of amides with alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metals like ruthenium or iridium, proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amide to form an enamine intermediate, which is then reduced by the catalyst using the hydrogen abstracted from the alcohol. This method is highly atom-economical, with water being the only byproduct.

N-Arylation Strategies:

The formation of N-aryl hexa-2,4-dienamides typically involves transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, utilizing a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with the amide. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative and often more cost-effective approach. These reactions typically require higher temperatures but can be effective for a broad range of substrates.

Metal-free N-arylation methods have also been developed, utilizing hypervalent iodine reagents, such as diaryliodonium salts, which can arylate amides under mild conditions. Another approach involves the generation of arynes from ortho-silylaryl triflates in the presence of a fluoride source, which then undergo nucleophilic attack by the amide.

Table 1: Selected Methods for the Introduction of N-Alkyl/N-Aryl Substituents on Amides

Method Reagents and Conditions Scope Advantages
N-Alkylation with Alkyl Halides Alkyl halide (R-X), Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) Broad scope for primary and secondary alkyl halides. Well-established, high yields.
Phase-Transfer Catalysis (PTC) Alkylation Alkyl halide, Base (e.g., KOH), Phase-transfer catalyst (e.g., TBAB), often solvent-free or biphasic. Good for a variety of alkyl halides. Milder conditions, often avoids strong bases and anhydrous solvents.
"Borrowing Hydrogen" with Alcohols Alcohol (R-OH), Transition-metal catalyst (e.g., Ru, Ir complexes), often at elevated temperatures. Primary alcohols are effective alkylating agents. Atom-economical, generates water as the only byproduct.
Buchwald-Hartwig N-Arylation Aryl halide or triflate, Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3). Wide range of aryl and heteroaryl halides/triflates. High functional group tolerance, generally high yields.
Ullmann N-Arylation Aryl halide, Copper catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K2CO3), High temperatures. Particularly effective for electron-deficient aryl halides. Cost-effective catalyst.
N-Arylation with Diaryliodonium Salts Diaryliodonium salt, Base, often metal-free at room temperature. Mild conditions, broad scope of aryl groups. Avoids transition metal contamination.

The conjugated diene system of the hexa-2,4-dienamide backbone is a versatile functional group that can undergo a variety of chemical transformations, allowing for further derivatization of the molecule. These reactions can be used to introduce new functional groups, alter the stereochemistry of the double bonds, or create cyclic structures.

Cycloaddition Reactions:

The most prominent reaction of conjugated dienes is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the dienamide can react with a dienophile (an alkene or alkyne, often substituted with electron-withdrawing groups) to form a six-membered ring. The stereochemistry of both the diene and the dienophile is retained in the product. The nature of the N-substituent on the dienamide can influence the reactivity and stereoselectivity of the Diels-Alder reaction.

Electrophilic Addition Reactions:

Electrophilic reagents can add to the conjugated diene system in either a 1,2- or 1,4-addition fashion. The regioselectivity of the addition is influenced by both kinetic and thermodynamic factors. For example, the addition of a hydrogen halide (HX) to a hexa-2,4-dienamide would proceed through a resonance-stabilized allylic carbocation intermediate. The halide can then attack at either C2 (1,2-addition) or C4 (1,4-addition). The reaction conditions, such as temperature and solvent, can often be tuned to favor one product over the other.

Hydrogenation:

The double bonds of the dienamide backbone can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either partial or complete saturation of the diene system can be achieved. For example, using a less reactive catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) might allow for the selective reduction of one double bond, while more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under higher hydrogen pressure will likely lead to the fully saturated N-tert-butylhexanamide.

Oxidation Reactions:

The diene moiety can be subjected to various oxidation reactions. Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), can occur at one or both of the double bonds. Dihydroxylation, using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under cold, basic conditions, can lead to the formation of diols. Ozonolysis, followed by a reductive or oxidative workup, can cleave the double bonds to yield smaller carbonyl-containing fragments.

Table 2: Representative Chemical Transformations of the Dienamide Backbone

Reaction Type Reagents and Conditions Product Type Key Features
Diels-Alder Cycloaddition Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate), Heat or Lewis acid catalyst. Cyclohexene (B86901) derivatives. Forms a six-membered ring, stereospecific.
1,4-Electrophilic Addition Electrophile (e.g., HBr, Br2). 4-Halo-2-en-amide or 2,4-dihalo-amide. Proceeds through a resonance-stabilized allylic cation.
Catalytic Hydrogenation H2 gas, Metal catalyst (e.g., Pd/C, PtO2, Lindlar's catalyst). Saturated or partially saturated amides. The extent of reduction can be controlled by the catalyst and conditions.
Epoxidation Peroxy acid (e.g., m-CPBA). Epoxidized amides. Can be selective for one of the double bonds.
Dihydroxylation OsO4 or cold, dilute KMnO4. Diol or tetraol derivatives. Adds hydroxyl groups across the double bonds.
Ozonolysis O3, followed by a workup (e.g., Zn/H2O or H2O2). Carbonyl-containing fragments. Cleaves the carbon-carbon double bonds.

Advanced Spectroscopic Characterization and Stereochemical Elucidation of N Tert Butylhexa 2,4 Dienamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. A complete analysis would involve several experiments.

Experimental 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Analysis

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for N-tert-butylhexa-2,4-dienamide are not available in published literature. Such data would be essential for unambiguously assigning the chemical shifts of all proton and carbon atoms. For instance, ¹H NMR would define the electronic environment of protons, while ¹³C NMR would identify each unique carbon atom. 2D techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings through bonds, HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the molecule's fragments. Without experimental spectra, a valid data table cannot be constructed.

Assignment of Relative Stereochemistry of Dienamide Adducts

The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations from NMR data is fundamental in determining the relative stereochemistry of molecules, such as the E/Z configuration of the double bonds in the dienamide chain. However, no studies detailing the synthesis of adducts of this compound and their subsequent stereochemical elucidation via NMR have been found.

Comparison of Experimental and Calculated NMR Chemical Shifts

Modern structural elucidation often involves comparing experimentally obtained NMR chemical shifts with those predicted by computational methods like Density Functional Theory (DFT). This comparison helps validate structural and stereochemical assignments. The absence of both experimental data and computational studies for this compound makes this analysis impossible.

Vibrational Spectroscopies (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, one would expect to observe characteristic bands for the N-H bond, the amide C=O (Amide I band), the C-N stretching and N-H bending (Amide II band), C=C bonds of the diene system, and C-H bonds. While general frequency ranges for these groups are known, specific, experimentally recorded IR and Raman spectra for this compound, which would provide the exact frequencies and intensities, are not documented.

Chiroptical Spectroscopic Techniques for Absolute Configuration Analysis (e.g., VCD, ECD)

Should this compound be synthesized in a chiral form, for example, through an asymmetric reaction leading to chiral adducts, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for determining its absolute configuration. These methods measure the differential absorption of left and right circularly polarized light. By comparing experimental VCD and ECD spectra with those calculated for a specific enantiomer, the absolute stereochemistry can be assigned. No such studies or corresponding spectral data for this compound or its derivatives are available in the current body of scientific literature.

Mechanistic Investigations of Chemical Reactions Involving N Tert Butylhexa 2,4 Dienamide

Electrophilic Addition Reactions to the Conjugated Diene System

Electrophilic addition to conjugated dienes like N-tert-butylhexa-2,4-dienamide can proceed via 1,2- or 1,4-addition pathways. The initial step involves the attack of an electrophile on one of the double bonds. libretexts.org This generates a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms. libretexts.orgyoutube.com The subsequent attack by a nucleophile can then occur at either of these positively charged centers, leading to the different addition products. youtube.comyoutube.comyoutube.com The regioselectivity of the initial electrophilic attack is governed by the formation of the most stable carbocation intermediate. youtube.com

The addition of bromine to a C=C double bond is a classic example of an electrophilic addition reaction that typically yields vicinal dibromides. researchgate.netresearchgate.net The mechanism of this reaction can be complex, sometimes proceeding through a bridged bromonium ion intermediate and other times through a carbocation intermediate. researchgate.netresearchgate.net There can also be competition between these two mechanistic pathways. researchgate.netresearchgate.net

In the case of the bromination of (2E,4E)-N-butylhexa-2,4-dienamide, the reaction leads to the formation of both erythro and threo diastereoisomers of the vicinal dibromo product. researchgate.netresearchgate.net These diastereomers were identified and characterized by comparing their experimental and calculated NMR chemical shifts. researchgate.netresearchgate.net The formation of diastereomers arises from the creation of new stereocenters during the bromine addition.

The traditional mechanism for bromine addition involves the formation of a cyclic bromonium ion intermediate. researchgate.netresearchgate.netyoutube.com This intermediate is formed by the electrophilic attack of bromine on the double bond, where the bromine atom becomes bonded to both carbons of the former double bond. youtube.comlibretexts.org The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, leading to an anti-addition product. libretexts.orgyoutube.com This stereospecificity is a key feature of the bromonium ion pathway. researchgate.netresearchgate.net

However, for certain substrates, the reaction may proceed through an open-chain carbocation intermediate. researchgate.netresearchgate.net This is more likely if the carbocation is particularly stable, for instance, if it is tertiary or resonance-stabilized. The stability of a carbocation increases from primary to secondary to tertiary. libretexts.org An allylic carbocation, which is stabilized by resonance, is also a favorable intermediate. libretexts.org The presence of a carbocation intermediate allows for the possibility of rearrangements and generally leads to a loss of stereospecificity, as the nucleophile can attack from either face of the planar carbocation. stackexchange.comchemistrysteps.com

In the bromination of (2E,4E)-N-butylhexa-2,4-dienamide, theoretical calculations of the rate-limiting step and reaction energies for both the bromonium ion and carbocation mechanisms were performed to better understand the reaction. researchgate.netresearchgate.net This suggests that there is a delicate balance between the two pathways, and the actual mechanism may be a hybrid or a competition between the two. researchgate.netresearchgate.net The stability of the bromonium ion is significant because all atoms have a full octet, and the positive charge is delocalized over two carbons. stackexchange.com Conversely, a carbocation intermediate, while potentially stabilized by resonance or alkyl groups, represents a higher energy state. stackexchange.com

The stereochemistry of addition reactions to alkenes is a critical aspect, determining the spatial arrangement of the newly formed bonds. masterorganicchemistry.com When an addition reaction creates new stereocenters, the possibility of forming enantiomers or diastereomers arises. saskoer.ca

If the starting alkene is achiral and the addition creates one new stereocenter, a racemic mixture of enantiomers is typically formed because the attack of the electrophile can occur with equal probability from either face of the planar double bond. chemistrysteps.com If the starting material already contains a stereocenter, the addition will lead to the formation of diastereomers, often in unequal amounts, because the existing stereocenter can influence the direction of the electrophilic attack, a phenomenon known as diastereoselectivity. saskoer.ca

In the context of this compound, which has a conjugated diene system, electrophilic addition can lead to the formation of multiple stereoisomers. The stereochemical outcome is dependent on the specific reaction and its mechanism. masterorganicchemistry.com For instance, reactions proceeding through a cyclic intermediate like a bromonium ion are often stereospecific, leading to anti-addition. youtube.com In contrast, reactions involving a planar carbocation intermediate are typically not stereoselective. chemistrysteps.com The formation of erythro and threo diastereomers in the bromination of a related N-butylhexa-2,4-dienamide confirms the creation of new stereocenters and highlights the importance of understanding the stereochemical course of the reaction. researchgate.netresearchgate.net

Bromination Reaction Mechanisms

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. wikipedia.orglibretexts.org The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. wikipedia.org

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. wikipedia.orglibretexts.org The reactivity of the diene is enhanced by the presence of electron-donating groups, while the reactivity of the dienophile is increased by electron-withdrawing groups. libretexts.orglibretexts.orgpressbooks.pub The this compound possesses a conjugated diene system and could potentially act as the diene component in a Diels-Alder reaction. The amide group could influence the reactivity of the diene system.

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgpressbooks.pub For example, a cis-dienophile will give a cis-substituted cyclohexene (B86901) product, and a trans-dienophile will yield a trans-substituted product. libretexts.org Furthermore, the reaction often exhibits endo selectivity, where the substituents on the dienophile are oriented towards the diene in the transition state. wikipedia.org However, the endo product is the kinetic product, formed faster at lower temperatures, while the exo product is often more thermodynamically stable and favored at higher temperatures, making the reaction reversible under these conditions (retro-Diels-Alder). masterorganicchemistry.com

While specific examples of Diels-Alder reactions involving this compound are not readily found in the provided search results, the general principles of this reaction type are well-established. wikipedia.orglibretexts.orglibretexts.orgpressbooks.pub Other types of cycloaddition reactions, such as [3+2] cycloadditions, have been reported for related N-tert-butanesulfinyl imines, demonstrating the versatility of such scaffolds in cycloaddition chemistry. cas.cnua.es

Functional Group Interconversions at the Amide Nitrogen or Dienyl Moiety

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. wikipedia.orgimperial.ac.uk These reactions can involve oxidation, reduction, substitution, or elimination. imperial.ac.uk For a molecule like this compound, FGIs could be performed on the amide group or the conjugated diene system.

The amide functionality itself can undergo various transformations. For instance, amides can be dehydrated to form nitriles. vanderbilt.edu The N-tert-butyl group could potentially be cleaved under certain conditions, allowing for modification at the nitrogen atom.

The dienyl moiety offers several possibilities for functional group interconversions. The double bonds can be reduced through catalytic hydrogenation. imperial.ac.uk The conjugated system can also be a precursor for other functional groups. For example, dienamides have been synthesized and subsequently epoxidized in a regioselective manner. Other studies have focused on the synthesis of various N-substituted hexa-2,4-dienamides. rsc.org These transformations highlight the potential to modify the dienyl part of the molecule to access a range of other compounds.

The table below provides an overview of potential functional group interconversions.

Starting Functional GroupReagents/ConditionsResulting Functional Group
AmideDehydrating agents (e.g., POCl₃, P₂O₅)Nitrile
Alkene (in diene)H₂, Catalyst (e.g., Pd/C)Alkane
DieneEpoxidizing agents (e.g., m-CPBA)Epoxide
AmideStrong acid or base, heatCarboxylic acid and Amine

Computational Chemistry Approaches to N Tert Butylhexa 2,4 Dienamide Reactivity and Structure

Density Functional Theory (DFT) Studies for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms. sumitomo-chem.co.jposti.gov DFT calculations allow for the exploration of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and the transition states that connect them. This is particularly valuable for understanding the reactivity of the conjugated diene system in N-tert-butylhexa-2,4-dienamide, which can undergo various transformations such as electrophilic additions or cycloadditions. researchgate.netbham.ac.uk

For instance, studying the mechanism of electrophilic addition (e.g., bromination) to the diene can reveal whether the reaction proceeds through a concerted or stepwise pathway and can predict the regioselectivity and stereoselectivity of the products. researchgate.net Computational models can elucidate the formation of intermediates like bromonium ions or carbocations, providing a detailed picture of the reaction progress. researchgate.net

For a hypothetical reaction, such as the epoxidation of this compound, DFT calculations can be used to compare the energy barriers for attack at the C2=C3 versus the C4=C5 double bond, thereby predicting the major product. The table below provides an illustrative example of calculated energies for such a reaction pathway.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound (Note: Data are hypothetical and for illustrative purposes.)

Species Description Relative Electronic Energy (ΔE) (kcal/mol) Relative Gibbs Free Energy (ΔG) (kcal/mol)
Reactants This compound + m-CPBA 0.00 0.00
TS1 Transition state for epoxidation at C4=C5 +12.5 +13.1
Int1 Intermediate complex post-TS1 -5.2 -4.8
Product 1 Epoxide at C4=C5 + Benzoic Acid -45.7 -46.5
TS2 Transition state for epoxidation at C2=C3 +14.8 +15.5

| Product 2 | Epoxide at C2=C3 + Benzoic Acid | -43.1 | -44.0 |

From this hypothetical data, the rate-limiting step would be the formation of the C2=C3 epoxide via TS2 , as it has the highest Gibbs free energy of activation (+15.5 kcal/mol). The kinetically favored product would therefore be the C4=C5 epoxide, formed via the lower-energy TS1 .

Identifying the precise geometry of a transition state (TS) is crucial for understanding how bonds are formed and broken during a reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a Diels-Alder reaction involving this compound as the diene, DFT calculations can model the transition state of the concerted cycloaddition. Analysis of the TS structure would reveal the degree of asynchronicity in bond formation, showing the lengths of the two new forming carbon-carbon bonds. This structural insight helps explain the stereochemical outcome of the reaction and can be used to design more selective catalysts or substrates.

Quantum Mechanical (QM) Calculations for Spectroscopic Property Prediction

Quantum mechanical calculations are instrumental in predicting various spectroscopic properties, providing a direct link between a molecule's computed structure and its experimental spectra. This is a powerful method for structure verification, especially for complex molecules or when experimental data is ambiguous.

The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a highly reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netmodgraph.co.ukgithub.io The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. github.io These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

This technique is particularly useful for distinguishing between different isomers or conformers, as their distinct geometries lead to different predicted chemical shifts. acs.org By comparing the calculated shifts for all possible structures with the experimental spectrum, the most probable structure can be assigned.

Table 2: Illustrative Comparison of Hypothetical Experimental and GIAO-Calculated NMR Chemical Shifts for a Conformer of this compound (Note: Data are hypothetical and for illustrative purposes. Calculations performed at the B3LYP/6-31G(d) level.)

Atom Hypothetical Experimental δ (ppm) Calculated δ (ppm) Difference (Δδ)
¹H Nuclei
H2 6.15 6.18 -0.03
H3 7.20 7.25 -0.05
H4 6.30 6.33 -0.03
H5 5.80 5.84 -0.04
NH 5.65 5.61 +0.04
¹³C Nuclei
C1 (C=O) 166.5 166.1 +0.4
C2 125.8 126.3 -0.5
C3 140.2 140.9 -0.7
C4 129.5 129.0 +0.5
C5 145.1 144.7 +0.4

Computational methods can also predict vibrational and electronic spectra. The calculation of harmonic vibrational frequencies is used to simulate an infrared (IR) spectrum. rsc.org These calculations help in assigning experimental absorption bands to specific molecular motions, such as the characteristic C=O stretch of the amide, the N-H bend, and the C=C stretches of the diene system. pressbooks.pubacs.org Conjugation in the this compound system is expected to lower the C=O and C=C stretching frequencies compared to their non-conjugated counterparts. pressbooks.pub

Electronic spectra (UV-Vis) are predicted by calculating the energy difference between the ground electronic state and various excited states. For this compound, the most prominent feature in the UV-Vis spectrum would be the π→π* transition associated with the extended conjugated system, which can be accurately modeled to predict the absorption maximum (λ_max). This is useful for rationalizing the color (or lack thereof) of a compound and understanding its electronic behavior. rsc.org

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: Data are hypothetical and for illustrative purposes. Frequencies are typically scaled to better match experimental values.)

Calculated Frequency (cm⁻¹) Intensity Assignment (Vibrational Mode)
3450 Medium N-H stretch
3035 Medium C=C-H stretch
2970 Strong C-H (sp³) stretch
1665 Very Strong C=O stretch (Amide I)
1640 Strong C=C stretch (asymmetric)
1610 Strong C=C stretch (symmetric)

Conformational Analysis and Energy Landscapes of this compound

Table 4: Illustrative Relative Energies of Hypothetical Conformers of this compound (Note: Data are hypothetical and for illustrative purposes. Energies are relative to the most stable conformer.)

Conformer ID Diene Conformation Amide Conformation Relative Energy (kcal/mol)
Conf-1 s-trans trans 0.00
Conf-2 s-trans cis 3.5
Conf-3 s-cis trans 4.8

| Conf-4 | s-cis | cis | 8.1 |

This hypothetical analysis suggests that the most stable conformer is Conf-1 , which has an s-trans diene geometry and a trans amide linkage, likely due to reduced steric clash.

Structure Activity Relationship Studies of N Tert Butylhexa 2,4 Dienamide and Its Analogues

Correlating N-Substituent Steric and Electronic Effects with Biological Activity

The biological activity of N-substituted dienamides is significantly influenced by the steric and electronic properties of the N-substituent. nih.govmdpi.com The size, shape, and electronic nature of the group attached to the amide nitrogen can impact the molecule's ability to interact with its biological target. slideshare.net

In a series of synthetic dienamides, variations in the N-alkyl group have shown to affect insecticidal potency. While a direct correlation between molecular weight or water solubility and insecticidal activity was not observed across a set of nine similar amide structures, specific N-substitutions have proven more effective than others. scielo.br For instance, studies on 1,3-diarylpropenones, which share a similar structural motif, have shown that steric, electronic, and lipophilic parameters significantly correlate with their anti-inflammatory activity, suggesting a similar relationship could exist for the insecticidal activity of dienamides. nih.gov The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent, which can be electron-donating or electron-withdrawing and can influence a molecule's polarity and interaction with a binding site. slideshare.netspu.edu.sy

Impact of Dienamide Backbone Stereochemistry (e.g., (2E,4E) Configuration) on Bioactivity

Studies on various natural and synthetic dienamides have highlighted the importance of the (2E,4E) geometry for their observed biological effects, which can range from insecticidal to cytotoxic and antioxidant activities. researchgate.net For example, the insecticidal activity of certain dienamides against pests like the melonworm (Diaphania hyalinata) is attributed to this specific stereochemical configuration. science.govresearchgate.netresearchgate.net

Mechanistic Insights into Insecticidal Activity of Dienamides

The insecticidal action of dienamides is believed to involve disruption of fundamental biological processes in the target insect. While the precise mechanism for N-tert-butylhexa-2,4-dienamide is not fully elucidated in the provided context, related amide insecticides, such as anthranilic diamides, are known to act on insect ryanodine (B192298) receptors. researchgate.net This action leads to the uncontrolled release of internal calcium stores, causing impaired muscle function, paralysis, and ultimately, death of the insect. researchgate.net

Carbamate insecticides, another class of compounds with an amide linkage, function by inhibiting acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. science.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death. It is plausible that dienamides like this compound could share a similar mode of action by targeting the nervous system of insects.

Analysis of Efficacy and Selectivity Profiles Towards Target Organisms

A key aspect of insecticide development is ensuring high efficacy against target pests while minimizing harm to non-target and beneficial organisms.

Evaluation Against Agricultural Pests (e.g., Diaphania hyalinata, Ascia monuste)

This compound and its analogues have demonstrated significant insecticidal activity against major agricultural pests. For example, (2E,4E)-N-butylhexa-2,4-dienamide was found to cause 95% mortality in the melonworm (Diaphania hyalinata). science.govresearchgate.netresearchgate.net Similarly, related dienamides, such as (2E,4E)-N-propylhexa-2,4-dienamide and (2E,4E)-N-butylhexa-2,4-dienamide, caused high and rapid mortality (96% and 93%, respectively, within 48 hours) in the cabbage caterpillar (Ascia monuste). scielo.brufv.br

The following table summarizes the mortality rates of selected dienamides against these agricultural pests:

CompoundTarget PestMortality Rate (%)Exposure Time (h)
(2E,4E)-N-butylhexa-2,4-dienamideDiaphania hyalinata95Not Specified
(2E,4E)-N-propylhexa-2,4-dienamideAscia monuste9648
(2E,4E)-N-butylhexa-2,4-dienamideAscia monuste9348

Selectivity Towards Beneficial Organisms (e.g., Solenopsis saevissima, Tetragonisca angustula)

The selectivity of these dienamides is a crucial factor for their potential use in integrated pest management programs. Studies have shown that some dienamides exhibit favorable selectivity, with low toxicity to beneficial insects. For instance, (2E,4E)-N-butylhexa-2,4-dienamide, while highly effective against D. hyalinata, caused less than 10% mortality in the predatory fire ant, Solenopsis saevissima. science.govresearchgate.netresearchgate.net This indicates a high degree of selectivity for the pest over this natural enemy.

Similarly, (2E,4E)-N-propylhexa-2,4-dienamide and (2E,4E)-N-butylhexa-2,4-dienamide were found to be largely non-harmful to S. saevissima, with mortality rates of 5.7% and 7.14%, respectively. scielo.brufv.br However, their toxicity to the stingless bee Tetragonisca angustula, an important pollinator, was slightly higher, with mortality rates of 38.57% and 28.12%, respectively. scielo.brufv.br

The table below presents the mortality data for beneficial organisms:

CompoundBeneficial OrganismRoleMortality Rate (%)
(2E,4E)-N-butylhexa-2,4-dienamideSolenopsis saevissimaPredator<10
(2E,4E)-N-propylhexa-2,4-dienamideSolenopsis saevissimaPredator5.7
(2E,4E)-N-butylhexa-2,4-dienamideSolenopsis saevissimaPredator7.14
(2E,4E)-N-propylhexa-2,4-dienamideTetragonisca angustulaPollinator38.57
(2E,4E)-N-butylhexa-2,4-dienamideTetragonisca angustulaPollinator28.12

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butylhexa-2,4-dienamide, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves acylation of tert-butylamine with hexa-2,4-dienoyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions), inert atmosphere (argon/nitrogen), and stoichiometric equivalence of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Full characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (ESI or EI) .

Q. How is the (2E,4E)-stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and coupling constant analysis are critical. For example, coupling constants (J2,3 = 10–12 Hz and J4,5 = 14–16 Hz) confirm trans-configuration. Allylic coupling constants (<0.2 Hz) between vinyl protons and adjacent groups (e.g., tert-butyl hydrogens) further validate stereochemistry .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ ~230–250 nm for dienamide chromophores) is preferred for quantification. GC/MS (electron ionization, m/z 195 [M+H]<sup>+</sup>) is suitable for volatile derivatives. Cross-validate results with <sup>1</sup>H NMR integration using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. How can multi-step synthesis of this compound derivatives be optimized to improve regioselectivity?

  • Methodological Answer : Use computational tools (DFT calculations) to predict transition states and guide protecting group strategies. For example, tert-butyl groups enhance steric hindrance, favoring 1,4-addition over 1,2-addition in Michael acceptors. Experimentally, monitor reactions via <sup>19</sup>F NMR if fluorinated intermediates are used .

Q. What computational models predict the bioactivity of this compound against multidrug-resistant bacteria?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can assess binding affinity to bacterial targets like LasR or LpxC. Validate predictions with in vitro MIC assays against Pseudomonas aeruginosa (e.g., 0.5–2 µg/mL for active derivatives) .

Q. How do solvent polarity and proticity affect the stability of this compound during long-term storage?

  • Methodological Answer : Store in aprotic solvents (e.g., dichloromethane) at –20°C to minimize hydrolysis. Monitor degradation via LC-MS; hydrolyzed products (e.g., hexa-2,4-dienoic acid) exhibit shorter retention times. Solvents with low dielectric constants (ε < 5) reduce nucleophilic attack on the amide bond .

Q. What strategies resolve contradictions in spectral data (e.g., <sup>13</sup>C NMR shifts) for this compound analogs?

  • Methodological Answer : Reassign signals using 2D NMR (HSQC, HMBC) to correlate carbons with adjacent protons. Compare experimental shifts with computed values (GIAO method in Gaussian). For example, carbonyl carbons in dienamides typically resonate at δ 165–170 ppm .

Q. How should researchers conduct systematic reviews to identify knowledge gaps in this compound applications?

  • Methodological Answer : Follow PRISMA guidelines for literature screening. Use databases like SciFinder and PubMed with keywords: "dienamide synthesis," "tert-butylamide bioactivity." Categorize findings by synthesis methods, biological targets, and analytical techniques. Highlight understudied areas (e.g., neuropharmacology) .

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